Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-mannopyranoside
Overview
Description
Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-mannopyranoside is a significant compound in the field of biomedicine. . This compound is a derivative of mannose, a sugar molecule, and is characterized by the presence of acetyl and trityl protective groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-mannopyranoside typically involves the protection of the hydroxyl groups of mannose. The process begins with the acetylation of the hydroxyl groups at positions 2, 3, and 4 using acetic anhydride in the presence of a catalyst such as pyridine. The trityl group is then introduced at the 6-position using trityl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove protective groups or modify the structure.
Substitution: Nucleophilic substitution reactions can replace the acetyl or trityl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or hydrazine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce deprotected mannose derivatives.
Scientific Research Applications
Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-mannopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is utilized in studies involving carbohydrate-protein interactions and glycosylation processes.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-mannopyranoside involves its interaction with specific molecular targets. The acetyl and trityl groups protect the hydroxyl groups of mannose, allowing for selective reactions at other positions. This selective reactivity is crucial for its use in synthesizing complex molecules and studying biological processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-glucopyranoside
- Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-galactopyranoside
- Methyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside
Uniqueness
Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-mannopyranoside is unique due to its specific protective groups and the position of these groups on the mannose molecule. This unique structure allows for selective reactions and applications that are not possible with other similar compounds. Its potential in drug development and biomedicine further highlights its significance.
Properties
IUPAC Name |
[(2R,3R,4S,5S,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34O9/c1-21(33)38-28-27(41-31(36-4)30(40-23(3)35)29(28)39-22(2)34)20-37-32(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,27-31H,20H2,1-4H3/t27-,28-,29+,30+,31+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIHIENXWVDRTC-YOGXEWEVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@H]([C@H]1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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